

Physicochemical Properties of Diclofenac Isopropyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diclofenac isopropyl ester*

Cat. No.: B602264

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic efficacy is primarily attributed to the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) enzymes.^{[1][2]} However, the acidic nature of diclofenac can be associated with gastrointestinal side effects. To overcome this and enhance its pharmacokinetic profile, prodrug strategies are often employed. One such approach is the esterification of the carboxylic acid moiety, leading to derivatives like **Diclofenac isopropyl ester**.

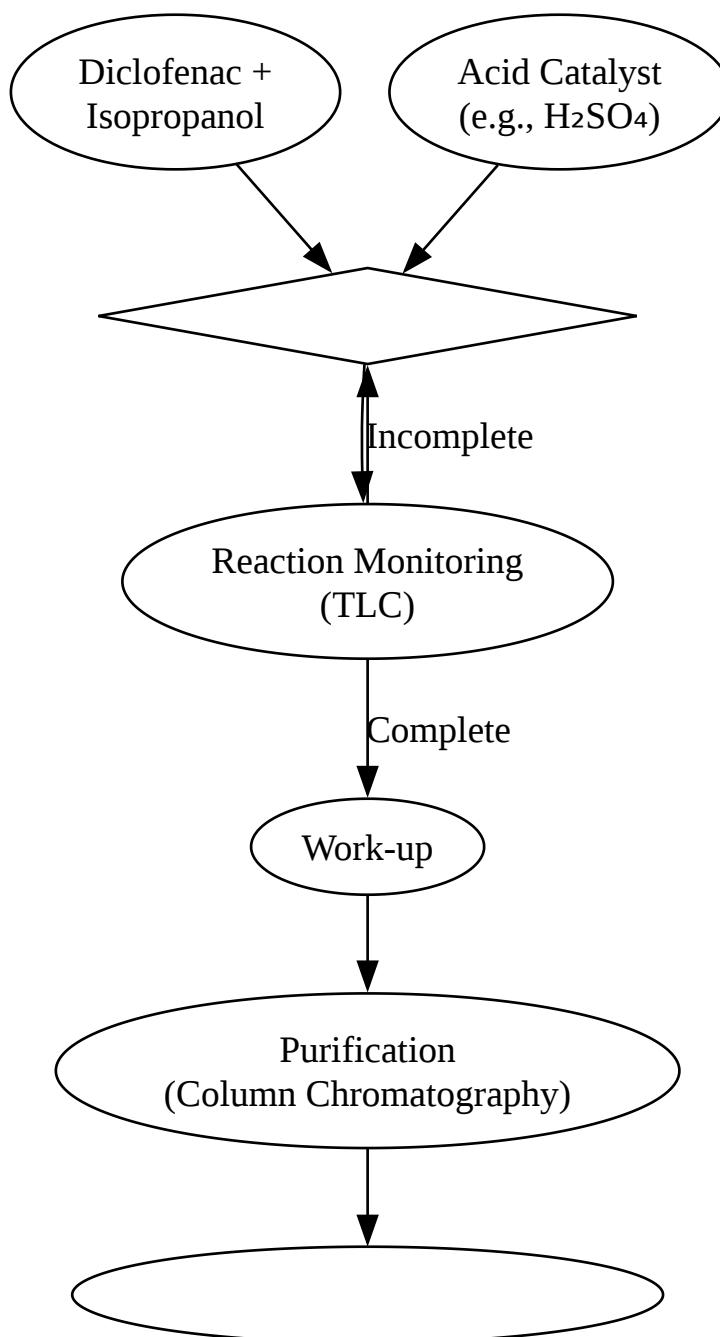
This technical guide provides a comprehensive overview of the core physicochemical properties of **Diclofenac isopropyl ester**. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Chemical and Physical Properties

Diclofenac isopropyl ester is the isopropyl ester derivative of diclofenac. The esterification of the carboxylic acid group significantly alters the physicochemical properties of the parent drug, most notably increasing its lipophilicity.^[3] This modification can influence its solubility, membrane permeability, and pharmacokinetic behavior.

Data Summary

The key physicochemical parameters for **Diclofenac isopropyl ester** are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others, such as the boiling point and pKa, are not readily available in the literature and are therefore estimated based on chemical principles.


Property	Value	Source/Method
IUPAC Name	propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate	[3]
CAS Number	66370-79-4	[3]
Chemical Formula	C ₁₇ H ₁₇ Cl ₂ NO ₂	[3]
Molecular Weight	338.23 g/mol	[3]
Melting Point	67-68 °C	[3]
Boiling Point	Not experimentally determined. Estimated to be high due to molecular weight.	N/A
logP (calculated)	5.5	[3]
pKa	Not experimentally determined. As an ester, it is a neutral compound and does not have a physiologically relevant pKa.	N/A
Aqueous Solubility	Decreased compared to diclofenac.	[3]
Organic Solvent Solubility	Enhanced compared to diclofenac; Soluble in ethanol, acetone, and dichloromethane.	[3]

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of **Diclofenac isopropyl ester** are not consistently available in the public domain. However, this section outlines the general methodologies that are typically employed for the synthesis and characterization of such pharmaceutical compounds.

Synthesis: Direct Esterification

A common method for the synthesis of **Diclofenac isopropyl ester** is through the direct esterification of diclofenac with isopropanol in the presence of an acid catalyst.

[Click to download full resolution via product page](#)

Caption: Hydrolysis of the prodrug and subsequent COX inhibition.

Conclusion

Diclofenac isopropyl ester, as a prodrug of diclofenac, possesses distinct physicochemical properties that are critical to its formulation and biological activity. Its increased lipophilicity

compared to the parent compound is a key feature that influences its behavior. While comprehensive experimental data for all of its properties are not readily available, established methodologies can be applied for their determination. A thorough understanding of these properties is essential for the rational design and development of novel drug delivery systems and formulations containing this active pharmaceutical ingredient. Further research to fully characterize its physicochemical profile would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. e-journals.in [e-journals.in]
- 2. drugfuture.com [drugfuture.com]
- 3. thinksrs.com [thinksrs.com]
- To cite this document: BenchChem. [Physicochemical Properties of Diclofenac Isopropyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b602264#physicochemical-properties-of-diclofenac-isopropyl-ester>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com